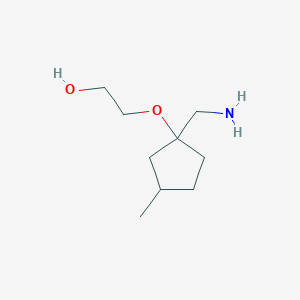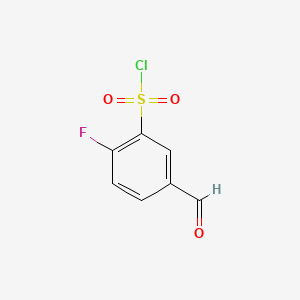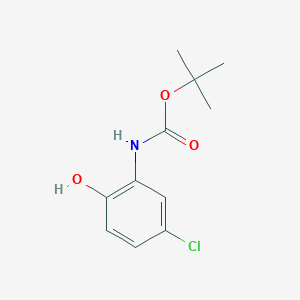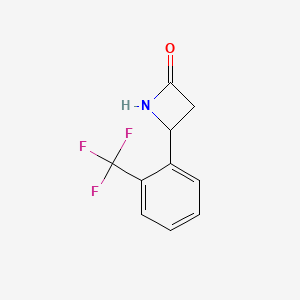
2-(2-Isocyanatoethyl)-1-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an isocyanate group, which makes it highly reactive and suitable for various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a suitable isocyanate precursor. One common method is the reaction of 1-methylpyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isocyanatoethyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in substitution reactions with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions, often under mild conditions to prevent side reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Urethanes and ureas, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Isocyanatoethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 2-(2-Isocyanatoethyl)-1-methylpyrrolidine involves the reactivity of the isocyanate group. This group can react with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2-Isocyanatoethyl methacrylate: Another compound with an isocyanate group, used in polymer synthesis and coatings.
(2-Isocyanatoethyl)benzene: Similar in structure but with a benzene ring, used in different industrial applications.
Uniqueness
2-(2-Isocyanatoethyl)-1-methylpyrrolidine is unique due to its pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the pyrrolidine ring can provide additional stability or reactivity compared to other isocyanate compounds.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(2-isocyanatoethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-8(10)4-5-9-7-11/h8H,2-6H2,1H3 |
Clave InChI |
KUPACVRFLRQPJB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1CCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)




![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)





